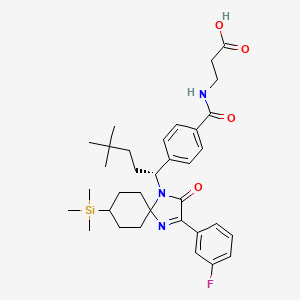
Spiroimidazolone derivative 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiroimidazolone derivative 7 is a compound belonging to the class of spiroimidazolones, which are characterized by a spiro-connected imidazolone ring. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiroimidazolone derivatives typically involves cyclization reactions. One common method is the Cu-catalyzed synthesis from 2-(indol-3-yl)cyclohexanones and amidines via an indolyl-mediated cyclization–rearrangement reaction . This method offers advantages such as mild reaction conditions, high atom economy, and the use of easily available starting materials.
Industrial Production Methods: Industrial production methods for spiroimidazolone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary depending on the manufacturer .
Types of Reactions:
Reduction: These compounds can also be reduced to form different reduced derivatives.
Substitution: Substitution reactions are common, where different substituents can be introduced into the imidazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the imidazolone ring .
Scientific Research Applications
Spiroimidazolone derivative 7 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of spiroimidazolone derivative 7 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with protein-protein interactions, leading to altered cellular functions .
Comparison with Similar Compounds
Imidazol-4-ones: These compounds share a similar imidazolone ring structure but differ in their substitution patterns and biological activities.
Spirooxindoles: These compounds also feature a spiro-connected ring system but have different core structures and properties.
Uniqueness: Spiroimidazolone derivative 7 is unique due to its specific spiro-connected imidazolone ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C34H46FN3O4Si |
|---|---|
Molecular Weight |
607.8 g/mol |
IUPAC Name |
3-[[4-[(1R)-1-[2-(3-fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H46FN3O4Si/c1-33(2,3)18-16-28(23-10-12-24(13-11-23)31(41)36-21-17-29(39)40)38-32(42)30(25-8-7-9-26(35)22-25)37-34(38)19-14-27(15-20-34)43(4,5)6/h7-13,22,27-28H,14-21H2,1-6H3,(H,36,41)(H,39,40)/t27?,28-,34?/m1/s1 |
InChI Key |
RBMROQXTXSWPGO-IXDCWVCYSA-N |
Isomeric SMILES |
CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)[Si](C)(C)C)C4=CC(=CC=C4)F |
Canonical SMILES |
CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)[Si](C)(C)C)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


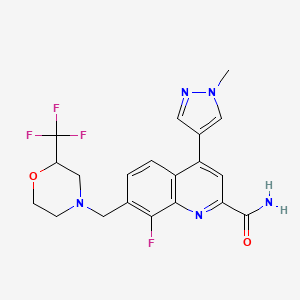
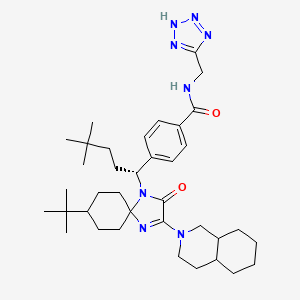
![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide](/img/structure/B10836292.png)
![2-(3-aminopyrrolidin-1-yl)-6-chloro-N-[2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]quinoline-5-carboxamide](/img/structure/B10836299.png)

![N'-[(Z)-anthracen-9-ylmethylideneamino]-N-(3-chlorophenyl)butanediamide](/img/structure/B10836329.png)
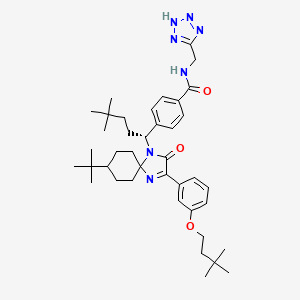
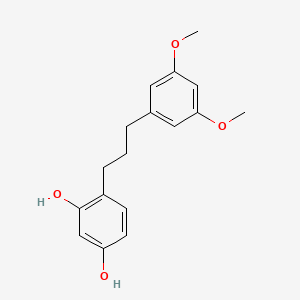
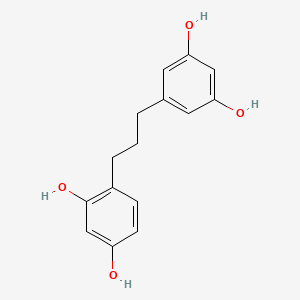
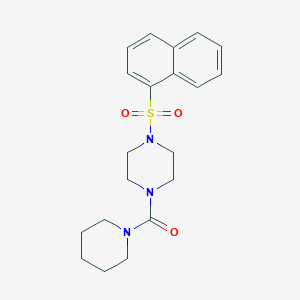
![Cyclohexyl(3-(naphthalen-1-ylsulfonyl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B10836359.png)

![1-(2,6-Dichloropyridin-4-yl)-3-(3-methyl-4-propan-2-yl-1-prop-2-enylpyrazolo[3,4-b]pyridin-6-yl)oxyurea](/img/structure/B10836365.png)
